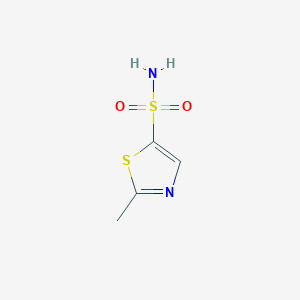

2-Methyl-1,3-thiazole-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRRPMUSIFOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1,3 Thiazole 5 Sulfonamide and Its Derivatives

General Principles of Sulfonamide Synthesis

The formation of a sulfonamide bond is a cornerstone of organic synthesis, with several established and emerging methods.

Conventional Reaction Pathways for Sulfonyl Chlorides and Amines

The most traditional and widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The required sulfonyl chlorides are often prepared through methods such as the chlorosulfonylation of aromatic rings, a reaction that can be challenging for electron-deficient substrates, or the oxidation and chlorination of thiols. rsc.org Another classical approach is the diazotization of anilines followed by treatment with sulfur dioxide and a copper catalyst, known as the Meerwein procedure. rsc.org

While effective, these methods can have drawbacks, including the use of hazardous reagents and the instability of some sulfonyl chloride intermediates. ucl.ac.ukrsc.org The reaction of sulfonyl chlorides with ammonia (B1221849) or ammonia surrogates is a common route to primary sulfonamides, though it can present its own set of challenges. acs.org

Metal-Catalyzed Sulfonamidation Approaches

To overcome the limitations of conventional methods, significant research has focused on the development of metal-catalyzed sulfonamidation reactions. These modern approaches offer milder reaction conditions and broader substrate scope. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-N bonds between sulfonamides and aryl halides. nih.govprinceton.edu Photosensitized nickel catalysis, for instance, provides an efficient pathway to a wide variety of N-aryl and N-heteroaryl sulfonamides. nih.govprinceton.edu

Other metal-catalyzed methods include the coupling of sulfonamides and sodium sulfinates with organohalides or boronic acids. nih.gov Recent advancements also include metal-free photoredox-catalyzed three-component reactions for the construction of aryl sulfonamides from abundant amines or sodium azide. acs.org These innovative strategies often utilize sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to introduce the sulfonyl group. thieme-connect.com

Synthesis of the 1,3-Thiazole Core Structure

The 1,3-thiazole ring is a common heterocycle in many biologically active compounds. nih.gov Its synthesis is a well-established area of organic chemistry with several reliable methods.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is the most fundamental and widely employed method for constructing the thiazole ring. synarchive.com It involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comresearchgate.net The versatility of this reaction allows for the synthesis of a wide range of substituted thiazoles. nih.gov

Over the years, numerous variations and modifications of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and introduce stereoselectivity. For instance, the Holzapfel-Meyers-Nicolaou modification allows for the stereoselective synthesis of functionalized thiazoles by first forming a hydroxythiazoline intermediate, which is then dehydrated. researchgate.net Catalyst-free versions of the Hantzsch reaction have also been reported, providing a more environmentally friendly approach. researchgate.net

Strategies for Introducing Substituents at Positions 2, 4, and 5 of the Thiazole Ring

The functionalization of the thiazole ring at specific positions is crucial for modulating the biological activity of the resulting compounds. The substitution pattern is often determined by the choice of starting materials in the Hantzsch synthesis. For example, the use of substituted thioamides and α-haloketones directly leads to thiazoles with substituents at the 2- and 4-positions, respectively.

Introducing a substituent at the 5-position can be achieved through various strategies. One approach involves using α-haloketones that already bear the desired substituent at the α-carbon. Alternatively, functionalization at the C5 position can be performed on a pre-formed thiazole ring. For example, the 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield 5-aryl-2-arylsulfonyl-1,3-thiazoles. organic-chemistry.org The reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide can produce 5-arylthiazoles. organic-chemistry.org

Targeted Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide Scaffolds

The synthesis of the target molecule, this compound, requires a convergent strategy that combines the methodologies described above. A plausible synthetic route would involve the following key steps:

Formation of a suitable 5-functionalized 2-methylthiazole (B1294427) intermediate: This could be achieved through a Hantzsch synthesis using thioacetamide (B46855) and an appropriately substituted α-halocarbonyl compound that would allow for the later introduction of the sulfonamide group at the 5-position. For example, starting with an α-halo-β-ketoester would yield a thiazole-5-carboxylate, which could then be converted to the sulfonamide.

Introduction of the sulfonamide group: The 5-functionalized thiazole would then undergo a series of reactions to install the sulfonamide moiety. If a thiazole-5-carboxylic acid is prepared, it could potentially be converted to the corresponding sulfonyl chloride via a multi-step sequence, although this can be challenging. A more direct approach might involve the synthesis of a 5-aminothiazole derivative, which could then be diazotized and subjected to a Meerwein-type reaction to install the sulfonyl chloride, followed by amination.

An alternative strategy could involve the synthesis of a 1,3,4-thiadiazole (B1197879) precursor which can then be transformed. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) is a known starting material for the synthesis of various functionalized thiadiazoles. mdpi.com While this is a different regioisomer, similar principles of functional group manipulation could be applied to a thiazole system.

The table below outlines a hypothetical synthetic sequence for this compound, highlighting the key transformations.

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Hantzsch Thiazole Synthesis | Thioacetamide | Ethyl 2-chloroacetoacetate | Ethyl 2-methyl-1,3-thiazole-4-carboxylate |

| 2 | Saponification | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | NaOH, H₂O | 2-Methyl-1,3-thiazole-4-carboxylic acid |

| 3 | Curtius Rearrangement | 2-Methyl-1,3-thiazole-4-carboxylic acid | DPPA, t-BuOH | tert-Butyl (2-methyl-1,3-thiazol-4-yl)carbamate |

| 4 | Deprotection | tert-Butyl (2-methyl-1,3-thiazol-4-yl)carbamate | TFA | 2-Methyl-1,3-thiazol-4-amine |

| 5 | Diazotization | 2-Methyl-1,3-thiazol-4-amine | NaNO₂, HCl | 2-Methyl-1,3-thiazole-4-diazonium chloride |

| 6 | Sulfonylation | 2-Methyl-1,3-thiazole-4-diazonium chloride | SO₂, CuCl₂ | 2-Methyl-1,3-thiazole-4-sulfonyl chloride |

| 7 | Amination | 2-Methyl-1,3-thiazole-4-sulfonyl chloride | NH₃ | 2-Methyl-1,3-thiazole-4-sulfonamide |

Note: This table presents a plausible, yet generalized, synthetic pathway. The actual synthesis of the 5-sulfonamide isomer would require a different starting α-halocarbonyl compound in the Hantzsch reaction to achieve the desired regiochemistry.

Regioselective Functionalization at the 5-Position with a Sulfonamide Moiety

The introduction of a sulfonamide group at the 5-position of the 2-methyl-1,3-thiazole ring is a critical step in the synthesis of these compounds. This is often achieved through the chlorination of a precursor molecule. For instance, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride can be synthesized from the readily available 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole through chlorination. researchgate.net This sulfonyl chloride derivative is a versatile intermediate that readily reacts with various amines to form the corresponding sulfonamides. researchgate.net The regiochemistry of these reactions is highly dependent on the nature of the nucleophile used, allowing for the selective synthesis of previously unknown trisubstituted 1,3-thiazoles. researchgate.net

Another approach involves the use of 2-amino-1,3-thiazole as a starting material. Sulfonylation of this commercially available compound can be followed by a series of N-sulfonylated intermediates. nih.gov This method provides a pathway to a variety of 2-aminothiazole (B372263) sulfonamides. nih.gov

A novel approach has been developed for the synthesis of the 2H-thiazolo[4,5-d] researchgate.netnih.govtriazole (ThTz) system, an unprecedented [5-5]-fused heteroaromatic system. nih.gov A scalable synthetic procedure has been established to produce the ThTz ring bearing a sulfone group on the thiazole ring. nih.gov This sulfone moiety acts as a versatile reactive tag, enabling diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov

Integration of the Methyl Group at the 2-Position of the Thiazole Ring

The presence of a methyl group at the 2-position of the thiazole ring is a defining feature of this compound class. One-pot synthesis methods offer an efficient route to this core structure. For example, a regioselective, one-pot synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles can be achieved by reacting α-bromo-1,3-diketones, generated in situ from unsymmetrical 1,3-diketones and N-bromosuccinimide, with various thioamides under solvent-free conditions. researchgate.net

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. This typically involves the condensation of a-haloketones with thioamides. researchgate.net For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) in ethanol (B145695) under microwave irradiation yields ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate. nih.gov This intermediate can then be further modified to introduce the desired sulfonamide functionality.

Derivatization Strategies for Enhancing Biological Profiles

To improve the therapeutic potential of this compound, various derivatization strategies are employed. These strategies focus on creating hybrid molecules and introducing diverse substituents to optimize interactions with biological targets.

Construction of Hybrid Molecules with Complementary Heterocyclic Systems

A prominent strategy in drug design is the creation of hybrid molecules that combine the this compound core with other bioactive heterocyclic systems. researchgate.netbohrium.com This approach aims to leverage the distinct mechanisms of action of each component to achieve synergistic or enhanced biological activity. acs.org

Examples of this strategy include the synthesis of:

Thiazole-Triazole Hybrids: Combining the thiazole and triazole moieties has resulted in compounds with notable biological activities. bohrium.com

Thiazole-Pyrimidine Hybrids: The fusion of thiazole and pyrimidine (B1678525) rings has been explored for potential anticancer activity. nih.gov

Thiazole-Thiazolidinone Hybrids: These hybrids have been synthesized and evaluated for their in-vitro antimicrobial activity. bohrium.com

Thiazole-Coumarin-Isoxazole Hybrids: Novel sulfonamide hybrids incorporating coumarin (B35378) and isoxazole (B147169) groups have been synthesized and assayed for antibacterial activity. researchgate.net

The synthesis of these hybrid molecules often involves multi-step reaction sequences, starting from precursors of each heterocyclic system and coupling them together. researchgate.netbohrium.com

Introduction of Diverse Substituents to Modulate Molecular Interactions

The biological activity of this compound derivatives can be fine-tuned by introducing a variety of substituents at different positions of the molecule. nih.govmdpi.com This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets. openaccesspub.orgmdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the selection of substituents. These studies have shown that the nature and position of substituents on the thiazole ring and the sulfonamide group can significantly impact the compound's biological profile. nih.govresearchgate.net For example, the introduction of different aryl or hetaryl groups can influence the antimicrobial or anticancer activity of the resulting derivatives. nih.govresearchgate.net

The following table summarizes some of the derivatization strategies and their impact on biological activity:

| Core Structure | Attached Heterocycle/Substituent | Observed Biological Activity |

| This compound | Pyrazole, Pyridine (B92270) | Antidiabetic, Anti-Alzheimer's |

| This compound | Coumarin, Isoxazole | Antibacterial |

| This compound | Triazole | Antimicrobial |

| This compound | Thiazolidinone | Antimicrobial |

Preclinical Pharmacological Investigations and Mechanisms of Action

Antimicrobial Activity and Target Mechanisms

The combination of the thiazole (B1198619) and sulfonamide moieties in a single molecular structure has prompted investigations into the antimicrobial spectrum of 2-Methyl-1,3-thiazole-5-sulfonamide and related compounds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of thiazole and sulfonamide have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on closely related compounds provide insights into its potential efficacy. For instance, various N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial effects.

It is important to note that the antibacterial potency of these compounds can be influenced by the specific substitutions on the thiazole and phenyl rings. For example, certain hybrid molecules incorporating a thiazole scaffold have demonstrated significant activity against strains such as Acinetobacter baumannii, with some derivatives showing MIC values as low as 31.25 µg/mL, which is more potent than the comparator antibiotic Ampicillin (MIC 125 µg/mL). nih.gov Other studies on thiazole derivatives have reported MIC values against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 2 to 64 μg/mL. researchgate.net

Antifungal Potency, Including Against Drug-Resistant Strains

The emergence of drug-resistant fungal infections has spurred research into new antifungal agents. Thiazole derivatives have shown promise in this area, with some exhibiting significant activity against various fungal pathogens. Newly synthesized thiazole derivatives have demonstrated a very strong antifungal effect against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net

Furthermore, the sulfonamide component can contribute to antifungal activity, particularly against resistant strains. Studies have shown that certain sulfonamides can reverse azole resistance in Candida albicans. nih.govresearchgate.net For instance, combinations of sulfonamides with fluconazole (B54011) have resulted in a significant reduction in the biofilm-forming ability of C. albicans and a decrease in fungal burden in in vivo models. researchgate.net While direct data on this compound against drug-resistant fungi is limited, the known synergistic effects of sulfonamides suggest a potential role in combination therapies. nih.govresearchgate.net

Inhibition of Microbial Folic Acid Synthesis Pathways

The primary mechanism of antimicrobial action for the sulfonamide class of compounds is the inhibition of the microbial folic acid synthesis pathway. nih.govresearchgate.net Bacteria and certain fungi are unable to utilize exogenous folate and must synthesize it de novo. acs.org A critical enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. nih.govacs.org

Sulfonamides, including by extension this compound, are structural analogs of PABA. nih.govacs.org They act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing the incorporation of PABA. nih.govresearchgate.net This blockage of folic acid synthesis ultimately disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect, thereby inhibiting microbial growth and replication. researchgate.netresearchgate.net

Antineoplastic and Antiproliferative Activity

The anticancer potential of this compound and its derivatives has been explored in various in vitro models, revealing promising cytotoxic effects against several cancer cell lines and shedding light on the enzymatic targets involved.

Evaluation Against Diverse Cancer Cell Lines in In Vitro Models

Thiazole-based sulfonamides have been evaluated for their cytotoxic activity against a variety of human cancer cell lines. While specific data for this compound is not widely reported, studies on its analogs provide valuable insights. For example, a series of novel thiazole-sulfanilamide derivatives demonstrated a reduction in the viability of the human breast cancer cell line MCF-7. nih.gov One such derivative, compound M5, exhibited an IC50 value of 18.53 µg/ml against MCF-7 cells, which is comparable to the well-established anticancer drug, cisplatin. nih.gov

Other research on thiazole derivatives has shown significant cytotoxic effects against various cancer cell lines. For instance, some thiazole-4-sulfonamides have been shown to cause considerable cell death by late apoptosis in MCF-7 (breast), HepG2 (liver), and HCT116 (colon) cancer cell lines. researchgate.net The antiproliferative activity of these compounds is often dose-dependent. The table below summarizes the cytotoxic activity of some representative thiazole-sulfonamide derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-sulfanilamide derivative (M5) | MCF-7 (Breast) | 18.53 µg/ml | nih.gov |

| Thiazole-chalcone/sulfonamide hybrid (7) | HT-29 (Colorectal) | 0.98 | frontiersin.org |

| Thiazole-chalcone/sulfonamide hybrid (7) | A549 (Lung) | Not specified | frontiersin.org |

| Thiazole-chalcone/sulfonamide hybrid (7) | 786-O (Renal) | Not specified | frontiersin.org |

| Thiazole-chalcone/sulfonamide hybrid (7) | MCF-7 (Breast) | Not specified | frontiersin.org |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung) | 8.03 ± 0.5 |

It is noteworthy that some of these derivatives have shown selectivity towards cancer cells over normal cell lines, which is a desirable characteristic for potential anticancer agents. nih.gov

Inhibition of Key Enzymatic Targets in Cancer Pathways

A prominent mechanism underlying the antineoplastic activity of sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs). nih.govidexx.com CAs are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH homeostasis. nih.gov Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and metastasis. nih.govidexx.com The acidic tumor microenvironment, partly maintained by the activity of these enzymes, facilitates tumor invasion and resistance to therapy.

The sulfonamide group in compounds like this compound is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. nih.govnih.gov Molecular docking studies have shown that the deprotonated sulfonamide nitrogen forms a coordination bond with the Zn(II) ion within the catalytic site of CA IX. nih.gov By inhibiting these tumor-associated CAs, these compounds can disrupt the pH balance in the tumor microenvironment, potentially leading to the suppression of tumor growth and metastasis.

In addition to carbonic anhydrase inhibition, some thiazole derivatives have been found to interfere with other cancer-related pathways, such as the disruption of microtubule polymerization. frontiersin.org A novel thiazole-chalcone/sulfonamide hybrid was shown to inhibit tubulin polymerization with an IC50 of 2.72 µM, a mechanism that leads to mitotic arrest and apoptosis in cancer cells. frontiersin.org

Modulation of Cell Cycle Progression and Induction of Apoptosis

While the broader class of sulfonamides has been investigated for its impact on cell cycle and apoptosis, specific research on this compound's direct effects on these processes is limited. One patent has noted a potential link between the compound and programmed cell death (apoptosis) through the generation of reactive oxygen species, which can lead to cellular dysfunction. google.com However, detailed studies elucidating the specific mechanisms, such as cell cycle arrest at particular checkpoints or the activation of specific apoptotic pathways by this compound, are not extensively available in the current scientific literature.

Enzyme Inhibition and Modulatory Effects

The thiazole sulfonamide scaffold is a known pharmacophore that interacts with various enzymes. The following sections explore the inhibitory profile of this class of compounds, with a focus on available data for this compound.

Carbonic Anhydrase Isoform Inhibition (hCA I, II, VII, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for numerous physiological processes, and their inhibition has therapeutic applications. Thiazole sulfonamides have been a subject of interest as inhibitors of various CA isoforms. For instance, certain benzo[d]thiazole-5- and 6-sulfonamides have demonstrated potent, isoform-selective inhibition of cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.gov However, specific inhibitory constants (Kᵢ) for this compound against these isoforms are not detailed in the available research.

Table 1: Carbonic Anhydrase Inhibition by Selected Thiazole Sulfonamides (Note: Data for this compound is not available. The table presents data for related compounds to illustrate the general activity of the chemical class.)

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| This compound | N/A | N/A | N/A | N/A | N/A |

| Benzo[d]thiazole-6-sulfonamide derivative | 84.1 - 2327 | Subnanomolar to low nanomolar | 0.8 - 92.3 | Subnanomolar to low nanomolar | Not Reported |

| 1,3-Thiazole sulfonamide derivative | Wide range | Not Reported | Not Reported | Wide range | 9.3 - 729.6 |

N/A: Not Available in the reviewed literature.

Lipoxygenase Inhibition, with Emphasis on 15-LOX

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of inflammatory mediators. The 15-lipoxygenase (15-LOX) isoform, in particular, is a therapeutic target for various inflammatory diseases. While derivatives of thiazole have been synthesized and evaluated as potential inhibitors of 15-LOX, specific data on the inhibitory activity of this compound against 15-LOX is not present in the current body of scientific literature.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a strategy for the management of Alzheimer's disease. Thiazole-based compounds have been investigated for their cholinesterase inhibitory potential. However, specific IC₅₀ or Kᵢ values for this compound against AChE and BChE have not been reported in the reviewed studies.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. Sulfonamide derivatives, including those with heterocyclic rings, have been explored as urease inhibitors. Despite this, specific inhibitory data for this compound against urease is not available in the current scientific literature.

Kinase Inhibition Profiles

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The thiazole ring is a core structure in many kinase inhibitors. Research has shown that thiazole derivatives can inhibit a range of kinases, including serine/threonine and tyrosine kinases. However, a specific kinase inhibition profile for this compound, detailing its activity against a panel of kinases, has not been documented in the available literature.

Antioxidant Mechanisms

The antioxidant potential of thiazole and sulfonamide derivatives is a significant area of research, with studies exploring their ability to neutralize harmful reactive oxygen species (ROS). While direct studies on this compound are limited, research on analogous compounds provides valuable insights into its potential antioxidant mechanisms.

Radical Scavenging Capabilities (e.g., DPPH, H2O2)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and hydrogen peroxide (H2O2) scavenging assays.

Research on a series of 2-thiouracil-5-sulfonamide derivatives , which share the sulfonamide group with the target compound, has demonstrated significant radical scavenging activity. nih.gov In one study, several of these derivatives exhibited potent scavenging of DPPH and H2O2 radicals, with their efficacy attributed to the presence of the sulfonamide and thiouracil moieties. nih.gov The thiazole ring, being rich in electrons, is also proposed to contribute to radical stabilization by donating electrons. nih.gov

Similarly, a study on 2-aminothiazole (B372263) sulfonamide derivatives highlighted their ability to scavenge DPPH radicals. nih.gov The most promising compound in this series demonstrated potent DPPH scavenging activity. excli.deexcli.de

The following table summarizes the radical scavenging activities of some thiazole sulfonamide derivatives from a key study.

| Compound/Derivative | DPPH Scavenging IC50 (µg/mL) | H2O2 Scavenging IC50 (µg/mL) |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9a | 15.0 ± 1.25 | 22.0 ± 1.40 |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9b | 7.55 ± 1.70 | 21.0 ± 1.45 |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9c | 10.50 ± 0.95 | 20.5 ± 1.48 |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9d | 9.80 ± 0.80 | 20.0 ± 1.56 |

| Ascorbic Acid (Standard) | Not specified in this context | 36.0 ± 1.30 |

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives. nih.govmdpi.com It is important to note that these are not direct results for this compound but for structurally related compounds.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process initiated by free radicals, leading to cellular damage. The ability of a compound to inhibit this process is another crucial aspect of its antioxidant profile.

In the same study on 2-thiouracil-5-sulfonamide derivatives , several compounds were evaluated for their ability to inhibit microsomal lipid peroxidation. nih.gov A number of the thiazole-containing derivatives exhibited pronounced inhibition of lipid peroxidation, with some showing activity higher than the standard antioxidant, ascorbic acid. mdpi.com

The table below presents the inhibitory activity of selected thiazole sulfonamide derivatives against lipid peroxidation.

| Compound/Derivative | Lipid Peroxidation Inhibition IC50 (µg/mL) |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9a | 22.0 ± 1.40 |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9b | 21.0 ± 1.45 |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9c | 20.5 ± 1.48 |

| Thiazole 2-thiouracil-5-sulfonamide derivative 9d | 20.0 ± 1.56 |

| Ascorbic Acid (Standard) | 36.0 ± 1.30 |

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives. nih.govmdpi.com These results are for structurally related compounds and not directly for this compound.

Other Noteworthy Biological Activities Under Research Investigation

Beyond antioxidant effects, the unique structural features of thiazole sulfonamides have prompted investigations into a range of other potential therapeutic applications.

Anti-inflammatory Properties

The thiazole nucleus is a well-recognized scaffold in the development of anti-inflammatory agents. mdpi.com Research has shown that derivatives of 2-aminothiazole possess anti-inflammatory activities. nih.gov

Studies on 5-methylthiazole-thiazolidinone conjugates have identified them as a novel class of selective COX-1 inhibitors, suggesting a potential mechanism for their anti-inflammatory effects. mdpi.com The hydrophobic nature of substituents on the thiazole ring appears to positively influence this activity. mdpi.com Furthermore, a series of trisubstituted thiazole compounds demonstrated promising in-vitro and in-vivo anti-inflammatory effects. who.int The anti-inflammatory action of some of these compounds was evaluated using the human red blood cell membrane stabilization method. who.int

Antiviral Efficacy

The sulfonamide moiety is present in a variety of compounds that exhibit antiviral properties. mdpi.comresearchgate.net The combination of sulfonamides with heterocyclic rings like thiazole has been explored for the development of new antiviral agents. researchgate.net

A review of patent literature highlights the broad-spectrum antiviral activities of thiazole derivatives against viruses such as influenza, coronaviruses, herpes viruses, and hepatitis B and C. nih.gov For instance, a series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were tested for their in vitro antiviral activity against a panel of DNA and RNA viruses. acs.org Some of these compounds showed moderate activity against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A virus (HAV). acs.org

The table below shows the antiviral activity of selected benzothiazole (B30560) sulfonamide derivatives.

| Compound | Target Virus | IC50 (µg/mL) |

| 7e | HSV-1 | 75 |

| 13a | HSV-1 | 98 |

| 7f | HSV-1 | Not specified |

| 7f | HAV | Not specified |

| 13a | HAV | 90 |

Data sourced from a study on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives. acs.org These results are for structurally related compounds and not directly for this compound.

Antimalarial Research

The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including those containing the thiazole and sulfonamide scaffolds. nih.gov While the sulfonamide drug sulfadoxine (B1681781) has been used in antimalarial therapy, resistance has prompted the search for new sulfonamide-based drugs. biointerfaceresearch.com

Research has explored the antimalarial potential of various sulfonamide derivatives. biointerfaceresearch.com A study on N-(phenylsulfonyl)acetamide derivatives showed that some of these compounds exhibited in vitro antimalarial activity with IC50 values in the micromolar range. biointerfaceresearch.com The presence of certain ring systems attached to the sulfonamide appeared to enhance the antimalarial activity. biointerfaceresearch.com Thiazole-containing heterocycles are also being actively investigated as potential new antimalarials. nih.gov

Antitubercular Studies

Extensive literature searches did not yield any specific preclinical studies evaluating the antitubercular activity of the compound this compound against Mycobacterium tuberculosis or other mycobacterial species. While the broader classes of thiazoles and sulfonamides have been investigated for their potential as antitubercular agents, research focusing explicitly on this compound is not available in the reviewed scientific literature.

Consequently, there are no research findings or data tables to present regarding its efficacy, mechanism of action, or potential as a treatment for tuberculosis. Further research would be required to determine if this specific chemical entity possesses any clinically relevant antitubercular properties.

Structure Activity Relationship Sar and Structural Optimization Studies

Impact of Substitutions on the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a key pharmacophore whose aromatic and electronic properties are sensitive to substitution. globalresearchonline.netnih.gov Changes at various positions on this ring can significantly influence the compound's biological profile.

Influence of Substituents at Position 5 (Sulfonamide) on Target Affinity

The sulfonamide group at position 5 is a primary driver of activity, particularly for enzymes like carbonic anhydrases. However, the nature of the substitution on the sulfonamide's nitrogen atom can drastically alter binding affinity. Primary sulfonamides (unsubstituted on the nitrogen) are known to bind with extremely high affinity to zinc-containing metalloenzymes like carbonic anhydrase (CA). nih.gov In contrast, N-methyl-substituted (secondary) or tertiary sulfonamides typically exhibit much lower affinity for CA. nih.gov

Docking studies on thiazole-based sulfonamide derivatives have indicated that the sulfonamide group plays a critical role in binding interactions. nih.gov The "tail approach," which involves modifying substituents on the ring that carries the sulfonamide group, has been a successful strategy for achieving isoform selectivity. acs.orgnih.gov For example, in a series of 2-aminothiazole (B372263) sulfonamide derivatives, varying the substituent on the benzene (B151609) ring attached to the sulfonamide moiety led to significant differences in antioxidant activity. nih.govexcli.de

Below is a table showing the inhibitory effects of different substituents on a related benzothiazole-5-sulfonamide scaffold against human carbonic anhydrase (hCA) isoforms, illustrating the impact of minor structural changes. nih.gov

| Compound | Substituent at C-2 | hCA I K_I (nM) | hCA II K_I (nM) | hCA VII K_I (nM) |

| 4 | 2-amino | 2327 | 369 | 1056 |

| 6 | 2-amino, 3-bromo | 108.5 | 10.1 | 8.7 |

Table 1: Inhibition constants (KI) of 2-substituted benzothiazole-5-sulfonamide derivatives against various human carbonic anhydrase isoforms. Data sourced from a study on benzothiazole-5- and 6-sulfonamides. nih.gov

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group is often the key "warhead" of the inhibitor, directly participating in the crucial interactions that disrupt enzyme function. Its orientation and electronic state are paramount for effective binding.

Contribution of Sulfonamide to Enzyme Active Site Binding

The primary mechanism by which sulfonamides inhibit metalloenzymes like carbonic anhydrase is through direct coordination with the zinc ion (Zn²⁺) in the active site. nih.gov The sulfonamide group, typically in its deprotonated, anionic form, displaces a zinc-bound water molecule or hydroxide (B78521) ion, a crucial step in the enzyme's catalytic cycle. mdpi.com This interaction is stabilized by a network of hydrogen bonds. For instance, X-ray crystallography has shown that the sulfonamide group forms hydrogen bonds with active site residues such as Thr199. nih.gov In one study, the sulfonamide group of a benzothiazole-based inhibitor displayed hydrogen bonding with Asp86 and Ile10 in the active site of cyclin-dependent kinase 5 (cdk5). researchgate.net These interactions anchor the inhibitor firmly in place, leading to potent inhibition. nih.govacs.org

Analysis of Linker Chemistries and Hybrid Architectures

To enhance potency, improve selectivity, or achieve dual-target activity, the 2-methyl-1,3-thiazole-5-sulfonamide scaffold can be incorporated into larger, hybrid molecules through the use of chemical linkers. acs.orgmdpi.com This strategy of molecular hybridization has been shown to enhance drug efficacy and mitigate issues like multidrug resistance. acs.org

The choice of linker is critical. For example, studies on other heterocyclic inhibitors have shown that an ethylene (B1197577) linker can enhance activity compared to a propylene (B89431) linker. nih.gov Linkers can be simple alkyl chains or more complex structures designed to position the thiazole-sulfonamide moiety optimally within its target site while another part of the hybrid molecule interacts with a different target or a secondary binding pocket. youtube.comacs.org The 1,2,3-triazole ring, often formed via "click chemistry," is a popular linker that can improve biological activity and drug-like properties. mdpi.com The synthesis of hybrid molecules often involves multi-component reactions where the thiazole (B1198619) scaffold is combined with other bioactive heterocycles like pyrazoline or pyrazole. acs.orgnih.gov These hybrid compounds represent a promising avenue for developing next-generation inhibitors with improved therapeutic profiles. acs.org

Scaffold Hopping and Bioisosteric Replacements to Optimize Potency

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. Scaffold hopping involves replacing a central core of a molecule with a structurally different but functionally similar moiety. This can lead to compounds with new intellectual property, altered physical properties, and potentially improved biological activity. For instance, the thiazole ring itself can be considered a bioisostere of other five-membered heterocycles or even a phenyl ring in certain contexts, offering different vectors for substitution and interaction with target proteins. researchgate.netnih.gov

A notable example of a scaffold hop involves the synthesis of a 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole system, where the thiazole ring is fused with a triazole. nih.govresearchgate.net The introduction of a sulfone group at the 5-position of the thiazole ring within this fused system creates a versatile synthetic handle for further modifications. nih.govresearchgate.net This sulfone can act as a leaving group, enabling a variety of nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities. nih.govresearchgate.net

Bioisosteric replacement is a more conservative approach where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. sci-hub.se A common bioisosteric replacement for a sulfonamide group is a carboxylic acid. semanticscholar.org However, other replacements like a sulfone or even a triazole have been explored in different molecular contexts. acs.orgnih.gov For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, replacing an amide with a sulfonamide led to a decrease in potency, but a subsequent replacement with a sulfone restored the activity, indicating the dispensability of the amide's hydrogen bond donor capability. acs.org The thiazole moiety itself has been described as a bioisostere for a carbonyl group in a series of potent and selective 5-HT3 receptor antagonists. nih.gov

The following table illustrates the concept of scaffold hopping from a hypothetical this compound derivative to a thiazolo-triazole analog.

| Original Scaffold | Scaffold Hop Example | Key Feature |

| This compound | C5-Sulfonylated 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole | Fused heterocyclic system |

This table is illustrative and does not present specific activity data due to its absence in the search results.

Similarly, bioisosteric replacements for the sulfonamide group can be explored to modulate the compound's properties.

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Sulfonamide (-SO₂NH₂) | Carboxylic Acid (-COOH) | Altered acidity and hydrogen bonding pattern |

| Sulfonamide (-SO₂NH₂) | Sulfone (-SO₂R) | Removal of hydrogen bond donor, altered polarity |

| Sulfonamide (-SO₂NH₂) | Tetrazole | Similar acidic properties, different spatial arrangement |

This table is illustrative and does not present specific activity data due to its absence in the search results.

Effects of Electron-Donating and Electron-Withdrawing Groups on Overall Activity

In a study of 2-thiouracil-5-sulfonamide derivatives, it was observed that the presence of electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) on a phenyl ring attached to the core structure was beneficial for antioxidant activity. nih.gov Conversely, electron-withdrawing groups such as chloro (-Cl) or fluoro (-F) on the same ring tended to decrease activity. nih.gov This suggests that increased electron density on the aromatic ring may be favorable for the observed biological effect in that specific series.

For thiazole-containing compounds, the position and nature of substituents are critical. In a series of thiazole-pyridine hybrids, a thiazole derivative with an electron-withdrawing chlorine atom on the pyridine (B92270) ring showed potent anti-breast cancer activity. nih.gov Similarly, another study on phenylthiazole derivatives highlighted that an electron-withdrawing bromine atom at the para-position of the phenyl ring was important for antimicrobial activity. nih.gov

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the activity of thiazole and sulfonamide-containing compounds based on findings from related series.

| Substituent Type | Example Groups | General Effect on Activity (Context-Dependent) |

| Electron-Donating Groups (EDGs) | -CH₃, -OCH₃, -NH₂ | Can increase electron density, potentially enhancing binding or antioxidant properties. nih.gov |

| Electron-Withdrawing Groups (EWGs) | -Cl, -F, -Br, -NO₂ | Can decrease electron density, which may be crucial for certain enzyme inhibitory activities. nih.gov |

This table presents general trends observed in related compound series and the specific impact on this compound would require dedicated experimental validation.

Ligand Efficiency and Lipophilic Ligand Efficiency in Structure Optimization

In the process of optimizing a lead compound, it is crucial to not only increase potency but also to maintain or improve drug-like properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are two key metrics used to guide this process.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as the pIC₅₀ (or pKᵢ) divided by the number of heavy atoms (NHA). A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its size to achieve high affinity for the target.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC₅₀ minus logP (or logD). This metric helps to ensure that increases in potency are not solely due to an increase in lipophilicity, which can often lead to poor pharmacokinetic properties and off-target effects. A higher LLE is indicative of a more efficient and potentially safer drug candidate.

In a study on 2-phenoxybenzamide (B1622244) derivatives, ligand efficiency was calculated to assess the quality of the synthesized compounds. mdpi.com For a series of thiazole carboxamide derivatives investigated as COX inhibitors, while specific LE or LLE values were not reported, the discussion of lipophilicity in relation to activity highlights the importance of this parameter in optimization. nih.govacs.org

The table below illustrates how these metrics could be applied in the optimization of a hypothetical series of this compound analogs.

| Compound | pIC₅₀ | Heavy Atom Count (NHA) | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Analog 1 | 6.0 | 15 | 2.5 | 0.40 | 3.5 |

| Analog 2 | 6.5 | 18 | 3.0 | 0.36 | 3.5 |

| Analog 3 | 7.0 | 17 | 2.0 | 0.41 | 5.0 |

This table is a hypothetical example to illustrate the calculation and interpretation of LE and LLE. The values are not based on actual experimental data for this compound analogs due to their absence in the search results.

In this hypothetical example, Analog 3 would be considered the most promising, as it shows an increase in potency and a significant improvement in LLE, suggesting that the gain in affinity is not primarily driven by increased lipophilicity.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to its target protein.

While specific docking studies on 2-Methyl-1,3-thiazole-5-sulfonamide are not extensively documented in publicly available literature, numerous studies on structurally similar thiazole-based sulfonamides provide a strong predictive framework for its binding behavior. These studies often target enzymes like carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes. nih.govnih.govresearchgate.netsemanticscholar.orgnih.gov

Thiazole-sulfonamide derivatives are known to act as inhibitors of carbonic anhydrases. nih.govnih.gov The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrase. nih.govnih.gov The thiazole (B1198619) ring and its substituents, such as the methyl group in this compound, play a crucial role in establishing additional interactions with the amino acid residues in the active site, thereby influencing the binding affinity and selectivity. nih.gov

For instance, in docking studies of related sulfonamide derivatives with human carbonic anhydrase IX (a tumor-associated isoform), the sulfonamide moiety consistently interacts with the Zn2+ ion. ekb.eg The tail of the molecule, which would include the 2-methyl-1,3-thiazole group, engages in both hydrophilic and hydrophobic interactions with surrounding amino acid residues, contributing to the stability of the ligand-protein complex. ekb.eg The thiazole ring itself can enhance the flexibility and binding affinity of the compound within the receptor's active pocket. nih.govsemanticscholar.org

Docking studies on analogous thiazole sulfonamides have successfully identified the active site pockets and critical amino acid residues involved in binding. For example, in the active site of carbonic anhydrase II (hCA II), key residues such as His94, His96, His119, Val121, Leu198, Thr199, and Thr200 are often involved in interactions with sulfonamide inhibitors. researchgate.net The nitrogen atom of the sulfonamide group typically forms a crucial hydrogen bond with the hydroxyl group of Thr199, while the oxygen atoms of the sulfonamide group can interact with the backbone of the same residue.

In studies of other thiazole derivatives, interactions with residues like Ser110, Asp111, Glu112, Val114, Ala108, Tyr109, Phe77, and Leu76 have been noted in the active site of the GABA-A receptor-associated protein. While not a direct study of this compound, this highlights the types of interactions the thiazole scaffold can participate in.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

DFT calculations are instrumental in understanding the electronic properties of molecules like this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For related 2-aminothiazole (B372263) sulfonamide derivatives, DFT calculations have shown that the electronic densities of HOMOs are often located on the thiazole ring. researchgate.net In contrast, the LUMOs are typically distributed over other parts of the molecule, such as attached aryl rings. researchgate.net This distribution of frontier orbitals is critical for predicting how the molecule will interact with other species.

Studies on similar thiazole azo dyes have shown that the HOMO orbitals spread over the donor moiety and the thiazole ring, while the LUMO orbitals are located on the acceptor moieties. researchgate.net The HOMO-LUMO energy gap in these systems is a determinant of their reactivity. researchgate.net For a series of 2-aminothiazole sulfonamide derivatives, calculated HOMO-LUMO gaps varied, with lower gaps indicating higher expected reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Thiazole Derivatives (Illustrative Data)

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiazole Derivative A | -6.2 | -1.8 | 4.4 |

| Thiazole Derivative B | -6.5 | -2.1 | 4.4 |

| Thiazole Derivative C | -5.9 | -2.5 | 3.4 |

Note: This table presents illustrative data from studies on related thiazole derivatives to demonstrate the typical range of values and is not specific to this compound.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In general for sulfonamide-containing molecules, the negative electrostatic potential is localized over the electronegative oxygen atoms of the sulfonamide group, making them susceptible to interactions with positive centers. mdpi.com The regions around the hydrogen atoms of the sulfonamide's amino group typically exhibit a positive potential, indicating their role as hydrogen bond donors.

For thiazole derivatives, the MESP can reveal the electron-rich nature of the nitrogen and sulfur heteroatoms, which can act as sites for intermolecular interactions. researchgate.net The distribution of electrostatic potential across the molecule provides a comprehensive picture of its reactive sites and potential for forming non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of quantum chemical parameters that help predict the reactivity and interaction capabilities of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

These parameters are calculated from the energies of the HOMO and LUMO orbitals and provide a quantitative measure of a molecule's chemical behavior. mdpi.com For example, a lower chemical hardness (η) indicates a "softer" molecule that is more polarizable and reactive. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, thus indicating its electrophilic character. mdpi.com

Studies on various sulfonamide and thiazole derivatives have utilized these parameters to rationalize their observed biological activities. nih.govnih.gov For instance, a higher electrophilicity index has been correlated with good electrophilic character in some bioactive compounds. mdpi.com

Table 2: Illustrative Quantum Chemical Parameters for a Thiazole Derivative

| Parameter | Definition | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.2 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.64 |

Note: This table provides an illustrative example of quantum chemical parameters calculated for a related thiazole derivative and is not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target. researchgate.netmetrotechinstitute.org By simulating the behavior of the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can assess the stability of the complex, explore the conformational landscape of the ligand within the binding site, and analyze the energetic and kinetic aspects of the binding process. researchgate.netmetrotechinstitute.orgacs.org These simulations are crucial for validating initial docking results and understanding the structural rearrangements that occur upon ligand binding. metrotechinstitute.orgnih.gov

Assessment of Ligand-Protein Complex Stability and Dynamic Behavior

A primary application of MD simulations is to evaluate the stability of the ligand-protein complex. nih.gov This is typically achieved by running simulations for extended periods, often on the scale of nanoseconds to microseconds, and analyzing the trajectory of the complex. figshare.com Key metrics used to assess stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.govfigshare.comresearchgate.net

The RMSD measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. rsc.orgresearchgate.net A stable complex is generally characterized by a low and converging RMSD value, indicating that the system has reached equilibrium and is not undergoing significant conformational changes. researchgate.netrsc.org For instance, in a hypothetical 200-nanosecond simulation of this compound bound to a target protein like Carbonic Anhydrase II, a stable interaction would be suggested if the RMSD of the protein backbone remains within a narrow range (e.g., ~0.3 nm) after an initial equilibration period. researchgate.net

The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues within the protein. nih.govfigshare.com This analysis helps to identify regions of the protein that exhibit high flexibility, which can be indicative of loop regions or areas that move to accommodate the ligand. researchgate.net Conversely, residues in the binding site that show reduced fluctuation upon ligand binding suggest that the ligand has stabilized that portion of the protein, which is a hallmark of effective binding. figshare.com Regions with high RMSF values may correspond to flexible loops, while lower, more stable values are expected for residues in direct contact with the inhibitor. nih.govfigshare.com

| Time (ns) | Protein Backbone RMSD (nm) | Ligand RMSD (nm) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 25 | 0.25 | 0.15 |

| 50 | 0.28 | 0.18 |

| 75 | 0.31 | 0.20 |

| 100 | 0.30 | 0.19 |

| 125 | 0.32 | 0.21 |

| 150 | 0.31 | 0.20 |

| 175 | 0.30 | 0.19 |

| 200 | 0.31 | 0.20 |

Conformational Sampling and Trajectory Analysis in Biological Environments

Trajectory analysis involves monitoring specific interactions, such as hydrogen bonds, hydrophobic contacts, and water-mediated bridges, between the ligand and the protein over time. rsc.org For this compound, this would involve tracking the interactions of its key functional groups. For example, the sulfonamide group is a well-known zinc-binding group in inhibitors of metalloenzymes like carbonic anhydrases. nih.govmdpi.com An MD simulation would be expected to show the sulfonamide nitrogen coordinating with the catalytic zinc ion in the active site and forming hydrogen bonds with key residues, such as Thr199 in Carbonic Anhydrase II. nih.gov The thiazole ring could engage in hydrophobic or van der Waals interactions with nonpolar residues in the pocket, further anchoring the compound. mdpi.com

By analyzing the persistence of these interactions throughout the simulation, researchers can build a detailed picture of the binding mode and the structural determinants of affinity and selectivity. rsc.org This information is invaluable for guiding the rational design of next-generation inhibitors with improved potency and pharmacological profiles. acs.org

| Functional Group of Ligand | Interacting Protein Residue/Ion | Type of Interaction | Interaction Occupancy (%) |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Zn²⁺ | Coordination | 98.5 |

| Sulfonamide (-SO₂NH₂) | Thr199 | Hydrogen Bond | 91.2 |

| Sulfonamide Oxygen | Thr199 (Backbone NH) | Hydrogen Bond | 75.4 |

| Thiazole Ring | Val121 | Hydrophobic | 88.0 |

| Thiazole Ring | Leu198 | Hydrophobic | 82.6 |

| Methyl Group (-CH₃) | Val143 | van der Waals | 65.1 |

Emerging Research Frontiers and Future Directions

Design of Novel 2-Methyl-1,3-thiazole-5-sulfonamide Derivatives with Enhanced Potency and Selectivity

A primary focus of ongoing research is the rational design and synthesis of novel derivatives to improve their potency against biological targets and, crucially, their selectivity for specific enzyme isoforms. The core strategy involves modifying the this compound backbone to optimize interactions with the target's active site.

Researchers have successfully synthesized various series of thiazole-containing sulfonamides and evaluated their inhibitory activity, particularly against carbonic anhydrase (CA) isoforms, which are implicated in conditions like glaucoma and cancer. acs.orgnih.govnih.gov For instance, studies on benzo[d]thiazole-5- and 6-sulfonamides, which share a similar structural motif, revealed that substitutions at the 2-position of the thiazole (B1198619) ring significantly impact inhibitory constants (Kᵢ). nih.govresearchgate.net The introduction of 2-amino, 2-acylamino, and halogenated groups has led to the discovery of potent and isoform-selective inhibitors of human (h) CA isoforms I, II, VII, and the tumor-associated hCA IX. nih.govresearchgate.net

One study detailed the synthesis of a series of thiazole-methylsulfonyl derivatives, which were evaluated for their inhibition of hCA I and hCA II. acs.orgnih.gov The results, summarized below, demonstrate how modifications influence potency.

Table 1: Inhibitory Activity of Selected Thiazole Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | IC₅₀ (μM) |

| Derivative 2a | hCA I | 39.38 |

| Derivative 2a | hCA II | 39.16 |

| Derivative 2h | hCA I | 198.04 |

| Derivative 2h | hCA II | 86.64 |

| Acetazolamide (Standard) | hCA I | 18.11 |

| Acetazolamide (Standard) | hCA II | 20.65 |

| IC₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data sourced from nih.gov. |

The structure-activity relationship (SAR) drawn from these studies indicates that even minor structural changes can lead to significant shifts in inhibitory power and selectivity. nih.gov This allows for the fine-tuning of molecules to target disease-relevant isoforms while sparing others, a key strategy for enhancing therapeutic profiles.

Exploration of New Biological Targets and Therapeutic Applications

While carbonic anhydrase inhibition remains a major area of investigation, the inherent bioactivity of the thiazole-sulfonamide scaffold has prompted exploration into a diverse range of other biological targets and therapeutic areas. researchgate.netresearchgate.net

Anticancer Applications: The thiazole moiety is present in several clinically used anticancer drugs, including Dasatinib and Bleomycin. researchgate.netnih.gov Research is actively exploring new thiazole sulfonamide derivatives for their antiproliferative effects. capes.gov.br Targets being investigated include:

Carbonic Anhydrase IX and XII (CA IX/XII): These transmembrane isoforms are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting growth and metastasis. nih.govnih.gov Developing selective inhibitors for these isoforms is a major goal in anticancer drug design. nih.gov

Human Lactate Dehydrogenase A (hLDHA): This enzyme is crucial for glycolysis in tumor cells. acs.org Thiazole-based small molecules have been designed to inhibit hLDHA, effectively acting as "starving agents" for cancer cells. acs.org

Other Kinases and Proteins: Derivatives are being evaluated for their ability to inhibit other proteins involved in cancer progression, such as heat shock protein 90 (Hsp90) and tubulin. nih.gov

Neuroprotective Applications: There is growing interest in thiazole sulfonamides for treating neurodegenerative disorders like Parkinson's disease. nih.gov Research has shown that certain derivatives can protect neuronal cells from toxins by mitigating oxidative stress and preserving mitochondrial function. nih.gov

Other Therapeutic Areas: The broad biological activity of this chemical class has led to investigations into its potential as:

Antimicrobial Agents: Thiazole-based sulfonamides are being developed as novel antibiotics, with some showing promise against multidrug-resistant organisms. researchgate.netnih.govnih.gov

Anti-inflammatory Agents: The thiazole core is a component of anti-inflammatory medications like Meloxicam. researchgate.net

Antidiabetic Agents: Certain derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, or as Dipeptidyl peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes. researchgate.netresearchgate.net

Antioxidant Agents: Novel 2-thiouracil-5-sulfonamide derivatives, which incorporate a thiazole ring, have demonstrated significant antioxidant activity and inhibition of the 15-lipoxygenase (15-LOX) enzyme, which is involved in inflammation. mdpi.comnih.gov

Development of Advanced Synthetic Methodologies for Sustainable Production

Efficient and sustainable synthesis is critical for the translation of promising compounds from the laboratory to clinical application. Research in this area focuses on creating more direct, high-yield, and environmentally friendly synthetic routes.

Traditional methods often involve multi-step processes. nih.gov A common approach is the N-sulfonylation of a 2-aminothiazole (B372263) precursor with a corresponding benzenesulfonyl chloride in the presence of a base. nih.gov Another established method involves the chlorination of a precursor like 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole to create a sulfonyl chloride, which can then be reacted with amines to form sulfonamides. researchgate.net

More advanced methodologies are being developed to improve efficiency. These include:

One-Pot Reactions: Researchers are designing cascade reactions where multiple bond-forming events occur in a single reaction vessel, reducing the need for isolating intermediates and minimizing solvent waste and time. researchgate.net

Novel Catalytic Systems: The use of new catalysts, such as ruthenium(II) for annulation reactions or palladium for C-H functionalization, is enabling the construction of the complex thiazole core with greater precision and under milder conditions. acs.org

These modern synthetic strategies aim to make the production of this compound and its derivatives more scalable, cost-effective, and sustainable. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process, and their application is highly relevant to the future development of this compound derivatives. ijettjournal.orgmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify new drug candidates, and optimize synthetic routes, thereby accelerating research and reducing failure rates. mdpi.comnih.gov

Key applications in the context of thiazole sulfonamide discovery include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which this chemical scaffold might be effective. mdpi.com

Virtual Screening and Predictive Modeling: ML models can screen massive virtual libraries of compounds to predict their binding affinity for a specific target. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built using experimental data from synthesized thiazole sulfonamides to predict the antioxidant or antimicrobial activity of new, yet-to-be-synthesized derivatives. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov These tools can generate novel thiazole sulfonamide structures predicted to have high potency and selectivity for a target like CA IX or hLDHA. crimsonpublishers.com

Pharmacokinetic Prediction: In the early stages, AI tools can predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize candidates with more favorable drug-like characteristics and reducing late-stage failures. nih.gov

While specific studies applying AI to this compound are emerging, the integration of these powerful computational approaches into the broader field of medicinal chemistry promises to significantly streamline the discovery and optimization of this important class of molecules. ijettjournal.org

Addressing Challenges in Specific Biological Applications

Despite the therapeutic promise of this compound derivatives, several challenges must be addressed to translate them into clinical candidates.

A primary challenge is achieving isoform selectivity . For instance, many sulfonamides inhibit multiple carbonic anhydrase isoforms. nih.gov While potent, non-selective inhibition of ubiquitous isoforms like hCA I and hCA II can be a liability. The goal is to design derivatives that selectively target disease-relevant isoforms, such as the tumor-associated hCA IX and hCA XII, while sparing the cytosolic ones. nih.govnih.gov This requires a deep understanding of the structural differences between the active sites of the various isoforms to guide rational drug design.

Another challenge is overcoming drug resistance . In both antimicrobial and anticancer applications, the emergence of resistance can render a drug ineffective. nih.gov One strategy to combat this is to design hybrid molecules or multi-target agents that act on several pathways simultaneously, making it more difficult for resistance to develop. nih.gov

Furthermore, ensuring favorable pharmacokinetic properties is a persistent hurdle in drug development. nih.gov Compounds that are highly potent in vitro may fail in vivo due to poor solubility, low bioavailability, or rapid metabolism. Computational tools are increasingly used to predict these properties early in the discovery process, but experimental validation remains essential. nih.gov The development of advanced synthetic methods is also key to creating derivatives with improved drug-like qualities.

Finally, for new applications such as neuroprotection, the precise mechanism of action is not always fully understood. nih.gov Elucidating how these compounds exert their protective effects at a molecular level is crucial for their continued development and for identifying biomarkers to track their efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1,3-thiazole-5-sulfonamide?

- Methodological Answer : The synthesis typically involves cyclization of precursor thioamides or thiosemicarbazides using reagents like Lawesson’s reagent, followed by sulfonylation. For example, thiazole rings can be formed via heterocyclization of acylated intermediates, and subsequent chlorination with agents like SOCl₂ yields sulfonyl chlorides. Alkylation or amidation steps then introduce the sulfonamide group. Key intermediates should be purified via column chromatography or recrystallization to ensure purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the thiazole ring structure and substituents, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches). Elemental analysis validates stoichiometry. High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy. Purity is assessed via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers quantify this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is commonly employed. Plasma samples require protein precipitation (e.g., acetonitrile) or solid-phase extraction. Calibration curves using spiked matrices validate linearity (R² > 0.99). Internal standards (e.g., structural analogs) improve precision. Method validation should assess recovery (>85%), limit of detection (LOD < 10 ng/mL), and inter-day variability (<15%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in sulfonamide functionalization?

- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., DMAP) can enhance sulfonamide coupling efficiency. Kinetic studies via in situ NMR or LC monitoring identify rate-limiting steps. By-products (e.g., over-chlorinated species) are minimized using controlled stoichiometry of chlorinating agents. Computational modeling (DFT) predicts favorable reaction pathways .

Q. What strategies are used to resolve contradictions in reported cytotoxicity data for thiazole sulfonamides?

- Methodological Answer : Discrepancies may arise from cell line heterogeneity (e.g., NCI-60 panel vs. primary cells) or assay conditions (e.g., incubation time, serum content). Replicate studies with standardized protocols (e.g., MTT assay at 48h) are critical. Meta-analysis of IC₅₀ values across studies using ANOVA identifies outliers. Synergistic effects with adjuvants (e.g., cisplatin) should also be tested to contextualize activity .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

- Methodological Answer : Substituent effects are probed via systematic variation of the thiazole’s 2-methyl group and sulfonamide’s aryl/alkyl moieties. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like carbonic anhydrase IX. In vitro screening against isozymes (e.g., CA II vs. CA IX) validates selectivity. LogP and polar surface area calculations optimize pharmacokinetic properties .

Q. What validation parameters are critical for ensuring reproducibility in anti-proliferative assays?

- Methodological Answer : Positive controls (e.g., doxorubicin), negative controls (DMSO vehicle), and Z’-factor (>0.5) ensure assay robustness. Dose-response curves (10⁻⁴–10⁻⁹ M) must span at least three orders of magnitude. Apoptosis markers (e.g., caspase-3 activation) confirm mechanism. In vivo xenograft models (e.g., nude mice) provide translational relevance but require ethical approval and pharmacokinetic profiling .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in sulfonamide solubility across studies?

- Methodological Answer : Solubility discrepancies often stem from solvent polarity (e.g., DMSO vs. PBS) or pH (sulfonamides are pH-sensitive). Use standardized buffers (e.g., pH 7.4 PBS) and nephelometry for quantification. Co-solvents (e.g., cyclodextrins) enhance aqueous solubility. Differential scanning calorimetry (DSC) detects polymorphic forms affecting dissolution rates .

Q. What statistical approaches are recommended for validating synthetic reproducibility?

- Methodological Answer : Design of Experiments (DoE) with factorial designs (e.g., 2³ for temperature, catalyst loading, solvent) identifies critical variables. Response surface methodology (RSM) optimizes conditions. Inter-laboratory validation with ≥3 independent replicates and t-tests (p < 0.05) confirms reproducibility. Outliers are investigated via root-cause analysis (e.g., reagent lot variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.